2-[(6-Chloropyridin-3-yl)oxy]acetonitrile
Description
2-[(6-Chloropyridin-3-yl)oxy]acetonitrile (C₇H₅ClN₂O) is a nitrile-functionalized pyridine derivative characterized by a chlorinated pyridinyloxy backbone. Its structure combines a pyridine ring substituted with chlorine at position 6 and an oxygen-linked acetonitrile group at position 2.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)oxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTYQKSGXXDVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloropyridin-3-yl)oxy]acetonitrile typically involves the reaction of 6-chloropyridin-3-ol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloropyridin-3-yl)oxy]acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridines.
Oxidation: Pyridine oxides.
Reduction: Amines.
Scientific Research Applications
2-[(6-Chloropyridin-3-yl)oxy]acetonitrile is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-Chloropyridin-3-yl)oxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following compounds share structural similarities with 2-[(6-Chloropyridin-3-yl)oxy]acetonitrile but differ in substituent type, position, or heterocyclic framework:
Key Observations :
- Electronic Effects : The oxy group in the target compound enhances polarity compared to methyl or chloro substituents, influencing solubility and reactivity. Methoxy groups (e.g., in ) further increase electron-donating capacity .
- Heterocyclic Systems : Pyridazine analogs () exhibit distinct electronic properties due to the two nitrogen atoms, altering metabolic stability and synthetic pathways .
Physicochemical Properties
Collision cross-section (CCS) data and chromatographic behavior highlight differences in molecular size and polarity:
Biological Activity
2-[(6-Chloropyridin-3-yl)oxy]acetonitrile is a chemical compound with potential biological activity that has garnered interest in pharmacological research. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and detailed findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C7H5ClN2O. It features a chlorinated pyridine moiety connected to an acetonitrile group via an ether linkage. This structure is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors, contributing to various therapeutic effects. For example, it has been linked to the inhibition of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways.
- PDE Inhibition : The compound has demonstrated potential in modulating energy expenditure and metabolic processes by inhibiting PDE10A, leading to weight loss and improved insulin sensitivity in animal models .
- Antipsychotic Properties : In studies involving THPP-6 (a related compound), it was observed that administration resulted in reduced food intake and body weight loss, suggesting a role in managing metabolic disorders associated with psychiatric conditions .
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
- Study on Metabolic Effects : A study involving DIO mice showed that treatment with PDE10A inhibitors led to significant reductions in adiposity and improvements in insulin sensitivity. While this compound itself was not the primary focus, its structural relatives were implicated in similar metabolic benefits .
Table 1: Biological Activities of Related Compounds
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound is limited, related studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
